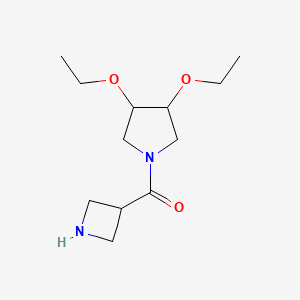

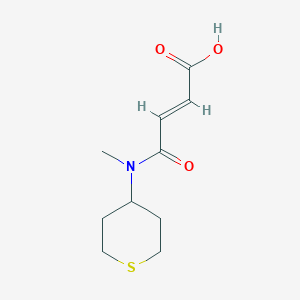

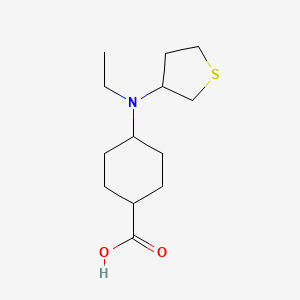

![molecular formula C13H21N3 B1490391 6-(叔丁基)-1-异丁基-1H-咪唑并[1,2-b]吡唑 CAS No. 2097945-92-9](/img/structure/B1490391.png)

6-(叔丁基)-1-异丁基-1H-咪唑并[1,2-b]吡唑

描述

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of diketones with hydrazine . Other methods include the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis

Pyrazoles have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings . This structural feature is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Chemical Reactions Analysis

Protic pyrazoles have been versatile ligands in various fields, such as materials chemistry and homogeneous catalysis, owing to their proton-responsive nature . The coordination chemistry of pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines has been surveyed as a class of compounds for which significant advances have been made .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C, which is attributed to intermolecular H-bonding .科学研究应用

抗菌应用

化合物6-(叔丁基)-1-异丁基-1H-咪唑并[1,2-b]吡唑及其衍生物已被探索其在各种科学应用中的潜力,特别是在药物化学领域。一项重要的研究领域是设计和合成该化合物的衍生物用于抗菌应用。例如,Prasad (2021) 的一项研究报告了一系列新型衍生物的合成并评估了它们的抗菌活性。该研究涉及一个复杂的合成过程,包括 1-(8-氯-2-(三氟甲基)咪唑并[1,2-a]吡嗪-6-基)乙烷-1-胺与芳基醇的 O-烷基化以及随后的反应以生成最终化合物。这些化合物使用各种分析技术进行表征,并测试了它们的抗菌效果 (Prasad, 2021)。

合成和结构分析

该化合物也一直是合成和结构分析研究的重点。Chien 等人。(2005) 通过 N-N 键形成策略合成了 3-氨基咪唑并[4,5-c]吡唑核苷,表明该化合物与核苷类似物合成有关,这对于药物开发和生化研究至关重要 (Chien, Berry, Drach, Townsend, 2005)。此外,Babariya 和 Naliapara (2017) 强调了它在通过多组分反应合成 1H-咪唑并[1,2-b]吡唑库中的用途,展示了该化合物在为不同科学应用创造各种衍生物方面的多功能性 (Babariya, Naliapara, 2017)。

催化和化学合成

该化合物的衍生物已被用作化学合成中的催化剂。Boltina 等人。(2012) 的一项研究涉及合成吡唑基和咪唑基化合物,包括 6-(叔丁基)-1-异丁基-1H-咪唑并[1,2-b]吡唑的衍生物,并探索了它们作为 Heck 偶联催化剂的应用 (Boltina, Yankey, Guzei, Spencer, Ojwach, Darkwa, 2012)。

安全和危害

未来方向

The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

作用机制

Target of Action

Indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. The specific targets can vary widely depending on the exact structure and functional groups of the compound.

Mode of Action

The interaction of indole and pyrazole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The affected pathways and their downstream effects can also vary widely and are dependent on the specific targets of the compound. For example, some indole derivatives have been shown to have inhibitory activity against influenza A .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been shown to have antiviral activity .

属性

IUPAC Name |

6-tert-butyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-10(2)9-15-6-7-16-12(15)8-11(14-16)13(3,4)5/h6-8,10H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSZRLLJDAZYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=CC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

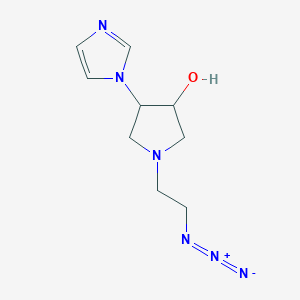

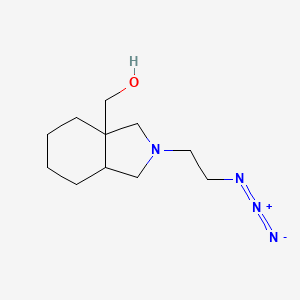

![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)

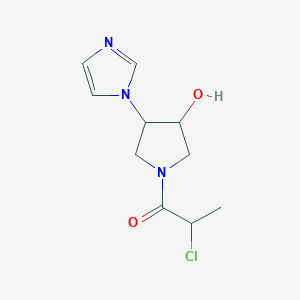

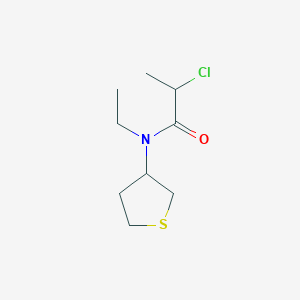

![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1490313.png)